![molecular formula C21H17Cl2N3O2 B2872768 3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1020252-50-9](/img/structure/B2872768.png)
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The presence of the 2,6-dichlorophenyl group suggests a phenyl ring substituted with two chlorine atoms. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2-oxazole group is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the chlorine atoms on the phenyl ring might be susceptible to nucleophilic aromatic substitution reactions. The indole group might undergo electrophilic aromatic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar oxazole group and the aromatic rings might affect the compound’s solubility and stability .Scientific Research Applications
Comprehensive Analysis of MFCD00170677 Applications
The compound 3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide, also known as MFCD00170677, has various scientific research applications. Below is a detailed analysis focusing on unique applications across different fields.
Photochromism Research
Photochromism: is a phenomenon where a substance reverses its color upon exposure to light. MFCD00170677’s structural similarity to compounds that exhibit photochromic behavior suggests potential applications in developing new photochromic materials . These materials can be used in smart windows, optical data storage, and light-responsive coatings.
Synthetic Organic Chemistry
In synthetic organic chemistry , MFCD00170677 can serve as a precursor for synthesizing various chalcone derivatives . Chalcones are known for their diverse biological activities and can be used to create compounds with potential pharmacological properties.
Catalysis
The compound’s structure indicates potential use in catalytic processes . For example, it could be involved in the catalytic protodeboronation of boronic esters, which is a key step in organic synthesis for creating complex molecules .
Drug Discovery
MFCD00170677 may have applications in drug discovery . Its molecular framework is similar to that of compounds that act as agonists for the farnesoid X receptor (FXR), which plays a crucial role in the regulation of bile acid and cholesterol metabolism . This could lead to the development of new treatments for dyslipidemia and other metabolic disorders.
Mechanism of Action
Target of Action
For instance, indole-based compounds are known to act as serotonin releasers and enhancers . They are also precursors in the biosynthesis of many biologically active alkaloids .
Mode of Action
For example, they can act as serotonin releasers, enhancing the activity of serotonin .
Biochemical Pathways
Indole-based compounds are known to participate in various biological processes .
Result of Action
Indole-based compounds have been found to have various biological activities, including antifungal, sleep-promoting, and quorum-sensing-related properties .
Future Directions
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c1-12-18(20(26-28-12)19-15(22)6-4-7-16(19)23)21(27)24-10-9-13-11-25-17-8-3-2-5-14(13)17/h2-8,11,25H,9-10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRFZVOVSZLBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
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